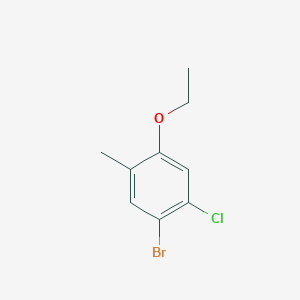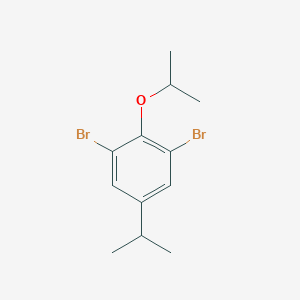
4-Bromo-2-fluoro-3-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-isopropoxybenzoic acid (4-BFB) is an organic compound used in many scientific applications, such as drug development and organic synthesis. It is a common building block in organic chemistry and is known for its unique properties that make it suitable for a variety of applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-3-isopropoxybenzoic acid has a variety of scientific research applications. It is used in the synthesis of drugs, such as antibiotics and anti-inflammatory agents. It is also used in the synthesis of organic compounds, such as polymers and dyes. Additionally, this compound is used in the synthesis of new materials, such as conductive polymers and nanomaterials. Furthermore, this compound is used in the synthesis of catalysts and catalytic systems, such as heterogeneous catalysts and organometallic catalysts.
Wirkmechanismus
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is an organic compound that acts as a catalyst in organic reactions. It acts by providing a nucleophilic site for the reaction to occur. This nucleophilic site allows the reaction to take place at a faster rate than it would without the presence of this compound. Additionally, this compound can act as a reducing agent, which can reduce the activation energy of a reaction.
Biochemical and Physiological Effects
This compound is an organic compound that has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have an inhibitory effect on the production of nitric oxide, which is a powerful vasodilator.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is a useful compound for laboratory experiments due to its unique properties. It is a versatile compound that can be used in a variety of applications, such as drug development and organic synthesis. Additionally, this compound is a relatively stable compound, which makes it suitable for long-term storage. Furthermore, this compound is relatively inexpensive, which makes it a cost-effective option for laboratory experiments.
However, this compound also has some limitations. It is a relatively reactive compound, which can make it difficult to handle and store. Additionally, it is a hazardous compound, which can pose a risk to human health and the environment. Furthermore, this compound is a relatively unstable compound, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid. It could be used in the development of new drugs, such as antibiotics and anti-inflammatory agents. Additionally, it could be used in the development of new materials, such as conductive polymers and nanomaterials. Furthermore, it could be used in the development of new catalysts and catalytic systems, such as heterogeneous catalysts and organometallic catalysts. Additionally, it could be used in the development of new biochemical and physiological agents, such as anti-inflammatory and antioxidant agents. Finally, it could be used in the development of new laboratory experiments, such as those involving organic synthesis and drug development.
Synthesemethoden
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is synthesized through a multi-step process. The first step involves the reaction of 4-bromo-2-fluoro-3-chlorobenzoic acid with isopropyl alcohol in the presence of a strong base such as sodium hydroxide. This reaction produces this compound. The second step involves the reaction of this compound with a strong acid such as hydrochloric acid. This reaction results in the formation of this compound.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-3-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPKSPNULGJDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














